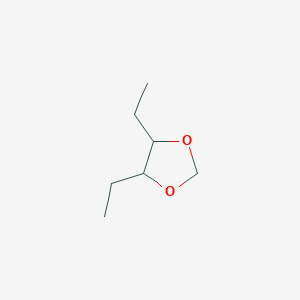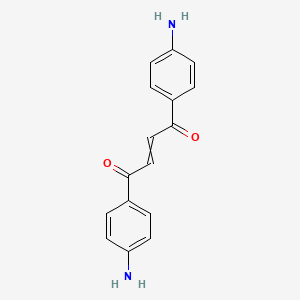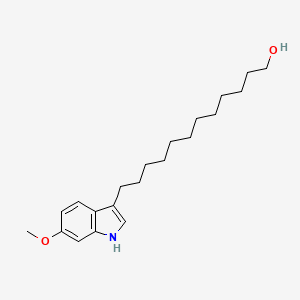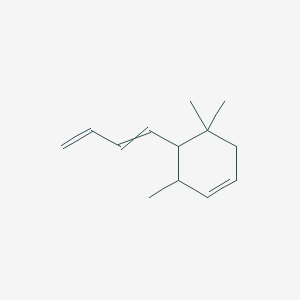
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- is an organic compound with the molecular formula C13H20. It is a derivative of cyclohexene, characterized by the presence of a butadienyl group and three methyl groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- typically involves the reaction of cyclohexene with 1,3-butadiene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the addition of the butadienyl group to the cyclohexene ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize costs, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation
Catalysts: Palladium, nickel
Major Products Formed
The major products formed from these reactions include epoxides, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- include:
Cyclohexene: A simpler derivative with a similar cycloalkene structure.
1,3-Butadiene: A diene that can undergo similar addition reactions.
Trimethylcyclohexene: A compound with similar methyl substitutions on the cyclohexene ring.
Uniqueness
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- is unique due to its specific combination of a butadienyl group and three methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
849462-45-9 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
4-buta-1,3-dienyl-3,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3 |
Clé InChI |
PGQWCXGMUUWKJO-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC(C1C=CC=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

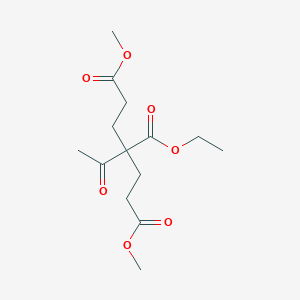
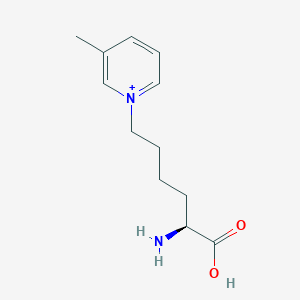

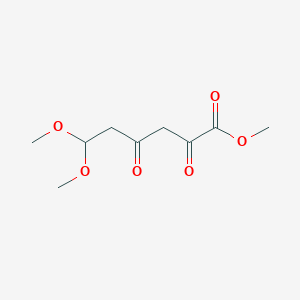
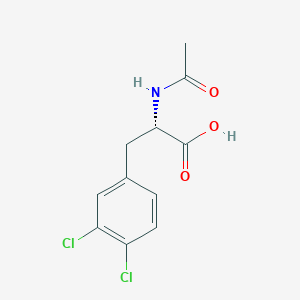
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)

